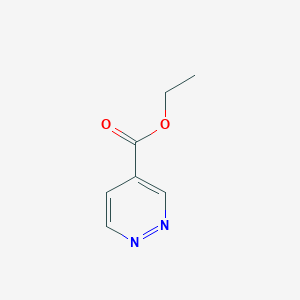

Ethyl Pyridazine-4-carboxylate

Beschreibung

Overview of Pyridazine (B1198779) Core in Medicinal Chemistry and Agrochemicals

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and development. nih.govwikipedia.org Its distinct physicochemical properties, including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and the capacity for dual hydrogen bonding, contribute to its value in designing molecules with specific biological targets. nih.gov This has led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects. nih.govkoreascience.krnih.govscholarsresearchlibrary.com In agrochemicals, pyridazine derivatives have shown utility as herbicides and plant growth regulators. wikipedia.orgscholarsresearchlibrary.com

The first pyridazine was synthesized in 1886, but for a long time, this heterocycle was not as extensively studied as its isomers, pyrimidine (B1678525) and pyrazine, primarily because pyridazine derivatives are not commonly found in natural products. koreascience.kr However, a growing interest in pyridazine derivatives has emerged among medicinal chemists in recent decades. koreascience.kr This increased attention is due to the discovery that many synthetic pyridazine derivatives possess significant therapeutic potential. koreascience.kr One of the early pyridazine-containing drugs was Minaprine, approved in France in 1972 as an antidepressant, though it was later withdrawn due to side effects. nih.gov More recently, drugs like the GnRH receptor antagonist relugolix (B1679264) and the TYK2 inhibitor deucravacitinib, both based on a 3-aminopyridazine (B1208633) core, have received FDA approval, highlighting the continued importance of this scaffold in modern drug discovery. nih.gov

Ethyl pyridazine-4-carboxylate serves as a quintessential example of a pyridazine ester, a class of compounds that are pivotal intermediates in organic synthesis. cymitquimica.com Its molecular formula is C₇H₈N₂O₂ and it has a molecular weight of approximately 152.15 g/mol . cymitquimica.com The presence of the ethyl ester group on the pyridazine ring provides a reactive site for further chemical modifications, allowing for the creation of a diverse library of derivatives. This compound is a liquid at room temperature and is used as a building block in the synthesis of more complex heterocyclic structures. cymitquimica.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Liquid |

| Purity | 97% |

Significance of the Pyridazine-4-carboxylate Scaffold in Chemical and Biological Research

The pyridazine-4-carboxylate scaffold is a crucial pharmacophore in the development of new therapeutic agents. The arrangement of the ester group at the 4-position of the pyridazine ring has been shown to be favorable for various biological activities. Derivatives of this scaffold have demonstrated promising results in several areas of medicinal chemistry.

For instance, certain derivatives have exhibited significant anticancer activity . nih.gov Studies have shown that modifications to the this compound structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines, including breast cancer (MCF-7). These compounds can induce apoptosis in cancer cells, suggesting their potential as effective anticancer agents.

In the realm of antimicrobial research , derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds indicate a strong antimicrobial effect.

Furthermore, the scaffold has been explored for its anti-inflammatory properties . Animal studies have demonstrated that certain derivatives can reduce inflammation by decreasing the levels of pro-inflammatory cytokines.

Beyond medicinal applications, the pyridazine-4-carboxylate scaffold is valuable in materials science . It can be used as a ligand in the synthesis of coordination complexes with transition metals, which have potential applications in catalysis. Additionally, its ability to interact with specific biomolecules makes it a candidate for the development of sensitive and selective biosensors.

In agricultural chemistry , this scaffold has been investigated for its potential as a plant growth regulator, with studies indicating it can influence root development and flowering time.

Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is focused on expanding their therapeutic applications and exploring novel synthetic methodologies. researchgate.net A key area of investigation is the synthesis of fused heterocyclic systems incorporating the pyridazine-4-carboxylate moiety, such as pyrimido[4,5-d]pyridazin-8(7H)-ones, which have shown potential biological activity. researchgate.net

Future research will likely continue to focus on several key areas:

Optimization of Biological Activity: Further structure-activity relationship (SAR) studies are needed to design and synthesize more potent and selective derivatives for specific biological targets. nih.gov This includes fine-tuning the substituents on the pyridazine ring to enhance therapeutic efficacy and minimize off-target effects.

Development of Novel Synthetic Routes: The development of more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives is an ongoing area of interest. thieme-connect.com This includes exploring new catalytic systems and reaction conditions.

Exploration of New Therapeutic Areas: While the anticancer and antimicrobial activities of pyridazine-4-carboxylate derivatives are well-documented, future research could explore their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders. scholarsresearchlibrary.com

Application in Materials Science and Agrochemicals: The potential of these compounds in materials science and as agrochemicals is still relatively underexplored. Future studies could focus on developing new catalysts, sensors, and plant growth regulators based on this versatile scaffold.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective molecules for a wide range of applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| Minaprine |

| Relugolix |

| Deucravacitinib |

| Pyridazine-4-carboxylic acid |

| Staphylococcus aureus |

| Escherichia coli |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBGGKYTKXFLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445954 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39123-39-2 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl Pyridazine 4 Carboxylate and Its Derivatives

Classical and Modern Synthesis Approaches for Pyridazine-4-carboxylate Systems

The construction of the pyridazine (B1198779) ring system can be achieved through a variety of synthetic strategies, ranging from traditional condensation reactions to more contemporary multi-component and catalytic methods. These approaches offer different advantages in terms of efficiency, substrate scope, and control over substitution patterns.

One-Pot Three-Component Reactions

One-pot, three-component reactions have emerged as a highly efficient strategy for the synthesis of polysubstituted pyridazines. These reactions allow for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation, which is economically and environmentally advantageous. semanticscholar.org

A notable example is the regioselective synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates. This reaction involves the condensation of an arylglyoxal, ethyl butyrylacetate, and hydrazine (B178648) hydrate (B1144303) in water at room temperature. semanticscholar.orgresearchgate.net The high reactivity of the external carbonyl group of the arylglyoxal drives the initial nucleophilic attack by the enol of ethyl butyrylacetate. Subsequent condensation with hydrazine hydrate leads to the formation of the final pyridazine product in good yields. semanticscholar.org

Table 1: Examples of Ethyl 6-aryl-3-propylpyridazine-4-carboxylates synthesized via a one-pot three-component reaction semanticscholar.orgresearchgate.net

| Aryl Group | Product | Yield (%) | Melting Point (°C) |

| Phenyl | Ethyl 6-phenyl-3-propylpyridazine-4-carboxylate | 75 | 50-51 |

| 4-Bromophenyl | Ethyl 6-(4-bromophenyl)-3-propylpyridazine-4-carboxylate | 88 | 66-68 |

This methodology highlights the utility of multi-component reactions for the efficient and regioselective synthesis of functionalized ethyl pyridazine-4-carboxylate derivatives.

Reactions Involving Hydrazine Hydrate

Hydrazine hydrate is a key reagent in the synthesis of the pyridazine core, acting as the N-N component for the heterocyclic ring formation. It is frequently used in condensation reactions with 1,4-dicarbonyl compounds or their equivalents to form the dihydropyridazine (B8628806), which can then be oxidized to the aromatic pyridazine.

For instance, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been a subject of study. While some reports indicated the formation of salicylaldehyde (B1680747) azine as the main product, other studies have identified the formation of malonohydrazide. mdpi.com However, under controlled conditions, the reaction can be directed to produce the desired carbohydrazide (B1668358), which is a precursor for other heterocyclic systems. mdpi.com

In the context of one-pot syntheses, hydrazine hydrate readily reacts with the intermediate formed from the initial condensation of a β-ketoester and an arylglyoxal to yield the pyridazine ring. semanticscholar.orgresearchgate.net Furthermore, hydrazine monohydrate is utilized in the cyclization of pyrimidine (B1678525) derivatives to form fused pyrimido[4,5-d]pyridazin-8(7H)-ones. researchgate.net The Wolff-Kishner reaction, which uses hydrazine and a base to reduce a carbonyl group to a methylene (B1212753) group, proceeds through a hydrazone intermediate, showcasing another application of hydrazine in organic synthesis. pressbooks.pub

Condensation Reactions

Condensation reactions are a cornerstone of heterocyclic synthesis. In the context of pyridazine-4-carboxylates, these reactions typically involve the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. nih.gov For example, 3-oxo-2-arylhydrazonopropanals condense with active methylene reagents like ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) to yield substituted nicotinates, which can be considered pyridine (B92270) derivatives. However, variations in the substrates can lead to the formation of pyridazinones. nih.gov

The condensation of o-halogenopyridinecarboxylic acids with carbanions derived from β-dicarbonyl compounds in the presence of copper salts provides access to substituted pyridines that can serve as precursors for fused pyridazine systems. rsc.org Similarly, the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles can chemoselectively afford ethyl pyrimidine-4-carboxylates, which can be further cyclized to pyrimido[4,5-d]pyridazines. researchgate.net

Diaza-Wittig Reactions

The Diaza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. An organophosphorus-catalyzed version of this reaction has been developed for the synthesis of substituted pyridazines. rsc.orgrsc.org This catalytic cycle involves the reduction of a phospholene oxide, formation of a phosphazine intermediate with a diazo compound, and subsequent cyclization to the pyridazine with regeneration of the catalyst. rsc.org

This methodology has been successfully applied to the synthesis of pyridazine and phthalazine (B143731) derivatives bearing electron-withdrawing groups in good to excellent yields. rsc.orgrsc.org The reaction tolerates a variety of functional groups and often provides the product without the need for extensive purification. rsc.org This approach represents a novel catalytic route to pyridazine analogues, which are considered "privileged structures" in medicinal chemistry. rsc.orgthieme-connect.com

A strategy starting from 1,3-diketones has been elaborated to access versatile pyridazine derivatives, where the Diaza-Wittig reaction is a key step. nih.govacs.org This allows for the variation of substituents at position 6 of the pyridazine ring. nih.govacs.org

Nucleophilic Substitution and Cyclization Reactions

Nucleophilic substitution followed by cyclization is a common strategy for building heterocyclic rings. For instance, the synthesis of 3-substituted imidazo[1,2-b]pyridazines can be achieved through a two-step, one-pot reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal, followed by reaction with an active electrophile. ias.ac.in

In the synthesis of pyrido[3,4-c]pyridazines, regioselective nucleophilic substitution on a 4,6-dichloropyridazine-3-carboxylate with a malonate, followed by acid-catalyzed decarboxylation and cyclocondensation with ammonia (B1221849), leads to the formation of a dihydroxypyridopyridazine. mdpi.com

Furthermore, N-alkyne-substituted pyrrole (B145914) esters undergo nucleophilic cyclization with hydrazine to afford pyrrolopyrazinone and pyrrolotriazinone skeletons. The reaction pathway can proceed via either a 6-exo-dig or a 6-endo-dig cyclization, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.org

Regioselectivity and Chemoselectivity in Synthesis

Controlling regioselectivity and chemoselectivity is a critical aspect of synthesizing specifically substituted pyridazine derivatives.

In the one-pot, three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates, the regioselectivity is governed by the higher reactivity of the aldehyde carbonyl in the arylglyoxal compared to the ketone carbonyl. This directs the initial attack of the enolized β-ketoester to a specific position, leading to a single major regioisomer. semanticscholar.org

The synthesis of substituted pyrazoles from 1,3-diketones and arylhydrazines also presents a challenge in regioselectivity. The choice of solvent has been shown to be crucial, with aprotic solvents having strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improving the regioselectivity of the condensation. organic-chemistry.org

Chemoselectivity is demonstrated in the reaction of unsymmetrical enamino diketones with N-C-N dinucleophiles. The more electrophilic nature of the carbonyl group adjacent to the ester moiety compared to the other carbonyl group (e.g., a benzoyl group) leads to the preferential formation of the pyrimidine-4-carboxylate over the isomeric pyrimidine-5-glyoxylate. researchgate.net

Similarly, in the synthesis of pyrido[3,4-c]pyridazines from 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution occurs regioselectively at the 4-position. mdpi.com The ability to control these selectivities is paramount for the targeted synthesis of complex, biologically active molecules based on the this compound framework.

Derivatization Strategies of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules through various derivatization strategies. chim.itmdpi.com These strategies involve the modification of its ester group, substitution on the pyridazine ring, and its use in constructing fused heterocyclic systems.

Modification of the Ester Group

The ethyl ester functional group of the title compound is a key site for chemical modification. It can be readily transformed into other functional groups, providing access to a new range of derivatives.

Common transformations include:

Hydrolysis : Alkaline saponification of the ethyl ester affords the corresponding carboxylic acid. This transformation is a gateway to other derivatives, such as amides and other esters. nih.gov

Reduction : The ester can be reduced to a primary alcohol (a carbinol) using reducing agents like boranes. nih.gov

Oxidation : The resulting primary alcohol can be subsequently oxidized to an aldehyde using reagents such as activated manganese dioxide. This carbaldehyde is a valuable intermediate for further reactions. nih.gov

Hydrazinolysis : The ester can react with hydrazine hydrate to form the corresponding carbohydrazide. This hydrazide is a key intermediate for the synthesis of various fused heterocyclic systems. researchgate.net

| Starting Material | Reagent(s) | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Ethyl Ester | Alkali (e.g., NaOH) | Carboxylic Acid | Hydrolysis | nih.gov |

| Ethyl Ester | Borane Complex | Primary Alcohol (Carbinol) | Reduction | nih.gov |

| Primary Alcohol | MnO₂ | Aldehyde | Oxidation | nih.gov |

| Ethyl Ester | Hydrazine Hydrate | Carbohydrazide | Hydrazinolysis | researchgate.net |

Substitution on the Pyridazine Ring

The pyridazine ring itself can undergo substitution reactions, although its electron-deficient nature, caused by the two adjacent nitrogen atoms, dictates the type of feasible reactions. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr) : The pyridazine ring is susceptible to attack by nucleophiles, particularly when a good leaving group, such as a halogen, is present. For instance, a chlorine atom on the pyridazine ring can be displaced by various nucleophiles. The reaction of 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) with amines at room temperature results in the substitution of the chlorine atom. iau.ir Similarly, amination of halogenated pyridazines using potassium amide in liquid ammonia is a known transformation. wur.nl

Activation for Electrophilic Substitution : Direct electrophilic substitution on the pyridazine ring is generally difficult. gcwgandhinagar.com However, the ring can be activated towards electrophiles by conversion to the corresponding N-oxide. This increases the electron density of the ring system, facilitating subsequent functionalization. gcwgandhinagar.com

Chlorination : A common transformation of pyridazinone derivatives involves reaction with phosphoryl chloride (POCl₃) to introduce a chlorine atom onto the ring, converting the oxo group into a chloro substituent. For example, ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate can be synthesized by refluxing the corresponding pyridazinone with POCl₃.

| Reaction Type | Substrate Feature | Reagent | Product Feature | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Chloro-substituent | Amines | Amino-substituent | iau.ir |

| Nucleophilic Substitution | Halogeno-pyridazine | KNH₂/NH₃ | Amino-pyridazine | wur.nl |

| Chlorination | Pyridazinone | POCl₃ | Chloro-pyridazine | |

| Electrophilic Substitution | Pyridazine | Oxidizing Agent (for N-oxide) | Activated Pyridine N-oxide | gcwgandhinagar.com |

Formation of Fused Heterocyclic Systems

One of the most significant applications of this compound and its derivatives is in the synthesis of fused heterocyclic systems. chim.itmdpi.com These bicyclic and polycyclic structures are of great interest in medicinal chemistry. The pyridazine ring serves as a foundation upon which other heterocyclic rings can be constructed.

The pyrazolo[3,4-c]pyridazine scaffold can be efficiently synthesized from pyridazine precursors. A notable method involves a one-pot, three-component reaction. For example, the reaction of arylglyoxalmonohydrates, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and hydrazine hydrate can regioselectively yield 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. researchgate.net

Another route involves the reaction of pyridazinones with hydrazine hydrate to furnish the fused pyrazolo[3,4-c]pyridazine system. chula.ac.th The resulting fused heterocycles can be further modified. For instance, 3-diazopyrazolo[3,4-c]pyridazine can react with various active methylene compounds to form corresponding hydrazones or undergo further condensation to yield condensed 1,2,4-triazines. sci-hub.ru

| Precursors | Key Reagent | Fused System Formed | Reference |

|---|---|---|---|

| Arylglyoxalmonohydrates, Pyrazolone, Hydrazine Hydrate | DABCO (catalyst) | Pyrazolo[3,4-c]pyridazin-7a-ol | researchgate.net |

| Pyridazinones | Hydrazine Hydrate | Tetrahydro-2H-pyrazolo[3,4-c]pyridazine | chula.ac.th |

| 3-Diazopyrazolo[3,4-c]pyridazine | Ethyl Cyanoacetate | Hydrazone derivative | sci-hub.ru |

The tetrazolo[1,5-b]pyridazine (B14759603) ring system is another important fused heterocycle accessible from pyridazine derivatives. The synthesis often involves the formation of a hydrazinopyridazine intermediate, followed by diazotization and intramolecular cyclization.

A general pathway involves the reaction of a chloropyridazine with hydrazine to give a pyridazinyl-hydrazine. iau.ir This intermediate is then treated with a diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium) in an ice bath, which converts the hydrazine moiety into an azide (B81097) that immediately cyclizes to form the fused tetrazole ring. iau.ir For example, 3,6-dichloropyridazine (B152260) reacts with hydrazine to yield 1-(6-chloropyridazin-3-yl)hydrazine, which upon diazotization, quantitatively converts to 6-chlorotetrazolo[1,5-b]pyridazine. iau.ir Similarly, hydrazides of tetrazolo[1,5-b]pyridazine-8-carboxylic acid can be used as starting points for further reactions to create a variety of derivatives. nih.gov

| Starting Material | Key Intermediate | Key Reaction Step | Fused System Formed | Reference |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | 1-(6-Chloropyridazin-3-yl)hydrazine | Diazotization | 6-Chlorotetrazolo[1,5-b]pyridazine | iau.ir |

| Hydrazide of a tetrazolopyridazine | - | Reaction with aldehydes, isothiocyanates, etc. | Derivatized Tetrazolo[1,5-b]pyridazines | nih.gov |

| Chlorosulfone derivative | Sulfone derivative | Nucleophilic substitution with NaN₃ | Pyrazolo[4,3-e]tetrazolo[1,5-b] iau.irnih.govresearchgate.nettriazine | nih.gov |

Pyridazino[3,4-d]Current time information in Bangalore, IN.clockss.orgoxazin-5-one Derivatives

The synthesis of fused pyridazino-oxazinone systems represents a significant challenge in heterocyclic chemistry, with the specific regiochemistry of the final product being highly dependent on the starting materials and reaction conditions. While direct synthesis of pyridazino[3,4-d] Current time information in Bangalore, IN.clockss.orgoxazin-5-one from this compound is not prominently featured in recent literature, analogous systems can be constructed through cyclization strategies involving appropriately substituted pyridazine precursors.

A notable method for creating a fused pyridazino-oxazine ring is through a Smiles rearrangement. For instance, the synthesis of pyridazino[4,5-b] Current time information in Bangalore, IN.mdpi.comoxazin-3,8-diones has been achieved with excellent yields. elsevierpure.com This process involves the treatment of a 2-tetrahydropyranyl-4-chloro-5-hydroxypyridazin-3-one with an N-substituted 2-chloroacetamide (B119443) and cesium carbonate in refluxing acetonitrile. elsevierpure.com This strategy highlights a powerful intramolecular cyclization approach to building the oxazinone ring onto the pyridazine core.

Another relevant approach involves the cyclization of 5-(2-benzoyl-1-methylhydrazino)-4-chloro-2-substituted 3(2H)-pyridazinones in the presence of triethylamine (B128534) and sodium hydroxide (B78521) in DMF to yield pyridazino[4,5-e] Current time information in Bangalore, IN.mdpi.comorganic-chemistry.orgoxadiazin-8(7H)-ones. clockss.org Although this forms an oxadiazine rather than an oxazine (B8389632) ring, the fundamental synthetic principle of intramolecular cyclization from a functionalized pyridazinone is a key takeaway for the construction of such fused systems.

Triazolopyridazine Derivatives

Triazolopyridazines are a class of fused heterocycles that have garnered significant interest due to their diverse biological activities. The synthesis of these derivatives often involves the construction of a triazole ring onto an existing pyridazine core, which can be achieved through several reliable methods.

One common strategy begins with the conversion of a pyridazine derivative into a hydrazinylpyridazine. For example, spiro[cycloalkane]pyridazinones can be converted to their corresponding thioxo derivatives using phosphorus pentasulfide. Subsequent reaction with hydrazine provides a 1-hydrazono-2,3-diazaspiro intermediate, which can then be diazotized to form the desired spiro-annulated tetrazolo[1,5-b]pyridazines. nih.gov A related pathway involves reacting dihydropyridazinethiones with benzhydrazide to afford 7H-spiro[ Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-b]pyridazin-8,1'-cyclohexanes]. nih.gov

Another powerful method is the diazotization of an aminopyrazolopyridazine followed by coupling with active methylene compounds. This approach leads to the formation of tricyclic pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines, with the specific substituent on the triazine ring being determined by the active methylene reagent used (e.g., acetyl, benzoyl, or ethoxycarbonyl groups).

Of particular relevance to derivatives of this compound is the synthesis of Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-b]pyridazine-3-carboxylic acids. These have been successfully prepared via the enzymatic hydrolysis of their corresponding alkyl esters, such as methyl Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-b]pyridazine-3-carboxylate. This method is significant as it provides a mild, selective route to the carboxylic acid that avoids the harsh conditions of traditional chemical hydrolysis, which can lead to decarboxylation. The synthesis of the parent ester itself can be achieved through the reaction of 3-chloro-6-hydrazinopyridazine (B91096) with ethyl glyoxalate, followed by oxidative cyclization.

The table below summarizes key findings from the synthesis of various triazolopyridazine derivatives.

| Starting Material | Reagents | Product | Key Findings |

| Spiro[cycloalkane]pyridazinone | 1. P₄S₁₀2. Hydrazine3. NaNO₂/HCl | Spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazine] | Efficient formation of spiro-fused tetrazolo-pyridazines via thionation and diazotization. nih.gov |

| Dihydropyridazinethione | Benzhydrazide | 7H-spiro[ Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-b]pyridazin-8,1′-cyclohexane] | Direct formation of the triazole ring by condensation with benzhydrazide. nih.gov |

| 3-Aminopyrazolo[3,4-d]pyridazine | 1. NaNO₂/HCl2. Active methylene compound | Pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazine | Versatile method to introduce various substituents onto the triazine ring. |

| Alkyl Current time information in Bangalore, IN.mdpi.comtriazolo[4,3-b]pyridazine-3-carboxylate | α-Chymotrypsin | Current time information in Bangalore, IN.mdpi.comTriazolo[4,3-b]pyridazine-3-carboxylic acid | Enzymatic hydrolysis provides a mild and selective route, avoiding decarboxylation. |

Green Chemistry Approaches in Pyridazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, aiming to reduce environmental impact, improve safety, and increase efficiency. The synthesis of pyridazines and their derivatives is no exception, with several innovative and sustainable methods being developed.

One significant advancement is the use of ionic liquids as both solvent and catalyst. In the inverse-type Diels-Alder reaction between 1,2,4,5-tetrazine (B1199680) and various dienophiles to form pyridazines, the use of imidazolium (B1220033) ionic liquids dramatically reduced the reaction time from 13 days to just 6 hours and increased yields from 64.0% to 85.5% compared to conventional methods. Current time information in Bangalore, IN. A key advantage is the reusability of the ionic liquid for multiple cycles without a significant drop in product yield. Current time information in Bangalore, IN.

Microwave-assisted synthesis has also emerged as a powerful green chemistry tool. For the synthesis of pyridine derivatives, a one-pot, four-component reaction under microwave irradiation in ethanol (B145695) resulted in excellent yields (82%–94%) in a very short reaction time (2–7 minutes). elsevierpure.com This is a substantial improvement over conventional heating, which required 6–9 hours and produced lower yields (71%–88%). elsevierpure.com Such techniques are readily adaptable to pyridazine synthesis.

Multicomponent reactions (MCRs) represent another pillar of green synthesis, allowing the formation of complex molecules in a single step from three or more reactants, thus minimizing waste and simplifying procedures. mdpi.com The development of heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs), further enhances the sustainability of these processes. For example, a surface-modified PET vial with an inner coating of the MOF UiO-66 has been used as a reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines, demonstrating operational simplicity and stability.

The following table compares conventional and green chemistry approaches for the synthesis of pyridazine-related heterocycles.

| Green Approach | Conventional Method | Advantages of Green Approach |

| Use of Ionic Liquids | Volatile organic solvents, separate catalysts | Reduced reaction time (days to hours), increased yields, reusable solvent/catalyst, milder conditions. Current time information in Bangalore, IN. |

| Microwave Irradiation | Conventional heating (reflux) | Drastically shorter reaction times (minutes vs. hours), higher yields, lower energy consumption. elsevierpure.com |

| Multicomponent Reactions (MCRs) | Multi-step synthesis | Fewer synthetic steps, reduced waste, simplified workup, higher atom economy. mdpi.com |

| Heterogeneous Catalysis (e.g., MOFs) | Homogeneous catalysts | Easy separation and reuse of catalyst, often milder reaction conditions, enhanced stability. |

These green methodologies offer powerful, efficient, and environmentally responsible alternatives to traditional synthetic routes, paving the way for the sustainable production of pyridazine-based compounds. mdpi.com

Chemical Reactivity and Transformation Studies of Ethyl Pyridazine 4 Carboxylate Derivatives

Reactions at the Ester Functional Group

The ethyl ester group at the C-4 position of the pyridazine (B1198779) ring is a key handle for synthetic transformations. It undergoes reactions typical of carboxylic acid esters, allowing for its conversion into other important functional groups.

One of the most fundamental reactions is hydrolysis , where the ester is converted into the corresponding pyridazine-4-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treatment with an aqueous solution of a base like sodium hydroxide (B78521). The resulting carboxylate salt can be neutralized to yield the free carboxylic acid. This carboxylic acid is a crucial intermediate for further modifications.

The ester can also participate in acylation reactions . For instance, primary and secondary amines can react with the ester via nucleophilic substitution to form the corresponding amides. This reaction is fundamental in building more complex molecular architectures and is often used in the synthesis of biologically active compounds.

Another significant transformation is the reaction with hydrazine (B178648) hydrate (B1144303) . This can lead to the formation of hydrazides, which are themselves useful intermediates. In some cases, this reaction can proceed further to induce intramolecular cyclization, where the hydrazine moiety attacks another electrophilic center in the molecule, leading to the formation of fused heterocyclic systems. For example, reaction with hydrazine hydrate can induce cyclization through nucleophilic attack at the ester carbonyl, which can lead to the formation of fused ring systems like tetraazafluoranthen-3-ones.

Table 1: Selected Reactions at the Ester Group of Pyridazine-4-carboxylates

| Reaction Type | Reagents & Conditions | Product Type | Significance |

|---|---|---|---|

| Hydrolysis | NaOH (aq), Heat | Pyridazine-4-carboxylic acid | Precursor for other functional groups |

| Acylation | RNH₂, Heat | Pyridazine-4-carboxamide (B1353753) | Amide bond formation, library synthesis |

| Hydrazinolysis | N₂H₄·H₂O, Heat | Pyridazine-4-carbohydrazide | Intermediate for further cyclizations |

| Cyclization | Hydrazine hydrate | Fused heterocycles (e.g., Tetraazafluoranthen-3-ones) | Construction of complex polycyclic systems |

Reactivity of the Pyridazine Ring

The pyridazine ring, being an electron-deficient (π-deficient) heterocycle due to the presence of two adjacent nitrogen atoms, exhibits distinct reactivity. It is generally resistant to electrophilic aromatic substitution but is susceptible to oxidation and nucleophilic substitution, particularly when activated by appropriate substituents.

Oxidation Reactions: Derivatives of ethyl pyridazine-4-carboxylate are susceptible to oxidation. This can occur at the nitrogen atoms to form N-oxides, which increases the electrophilicity of the ring, making it more reactive towards nucleophiles. For instance, oxidizing agents like hydrogen peroxide (H₂O₂) can convert pyridazine amines into their N-oxide counterparts. Furthermore, the pyridazine ring itself can be formed through oxidation. Bromine-mediated oxidation of ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate at temperatures up to 50°C can selectively dehydrogenate the dihydropyridazine (B8628806) ring to create the aromatic pyridazine core.

Substitution Reactions: The pyridazine ring can undergo nucleophilic substitution, especially when a good leaving group, such as a halogen, is present on the ring. For example, a chlorine atom at the 3-position can be displaced by nucleophiles like sodium azide (B81097) under reflux conditions to yield azido (B1232118) derivatives. These derivatives are valuable for use in "click chemistry" applications.

Amination of 4-halogeno-pyridazines with reagents like potassium amide in liquid ammonia (B1221849) has been shown to proceed through a 4,5-didehydropyridazine intermediate, which is an analogue of benzyne. This mechanism is referred to as the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure.

Transformation of Substituted Pyridazine-4-carboxylates into Other Heterocycles

The this compound scaffold is a valuable starting point for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of both the ester group and the pyridazine ring allows for a variety of cyclocondensation and multicomponent reactions.

For example, pyridazine derivatives can be used to construct fused bicyclic and tricyclic systems. A convenient strategy has been developed to access versatile pyridazine derivatives which can then be cyclized to form novel biheterocyclic compounds. nih.govacs.org Reductive cyclization of precursors like 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid can yield pyridazoquinolinones, a class of lactams. mdpi.com

Pyridazines bearing an ester group can serve as models for developing methodologies to synthesize fused heterocycles. acs.orgkuleuven.be For instance, the reaction of 3-hydrazino-1H-pyrazolo[3,4-c]pyridazine with α-dicarbonyl compounds leads to the formation of tricyclic pyridazinopyrazoloytriazines. researchgate.net Similarly, reaction with diethyl oxalate (B1200264) can yield a triazinedione derivative. researchgate.net These transformations highlight the utility of the pyridazine core in building diverse heterocyclic libraries.

Multicomponent reactions also provide an efficient route to complex molecules from simple pyridazine precursors. Three-component reactions involving this compound derivatives, β-ketoesters, and arylglyoxals in water have been shown to produce 6-aryl-substituted pyridazines.

Table 2: Examples of Heterocyclic Transformations

| Starting Material Type | Reagents | Product Heterocycle | Reference |

|---|---|---|---|

| 4-(2-nitrophenyl)-pyridazine-3-carboxylate | Fe, Acetic Acid | Pyridazoquinolinone | mdpi.com |

| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine | Diacetyl, Benzil | Pyridazinopyrazoloytriazine | researchgate.net |

| This compound derivative | β-ketoester, Arylglyoxal | 6-Aryl-substituted Pyridazine |

Electrophilic and Nucleophilic Reactions of Pyridazine Scaffolds

The electronic nature of the pyridazine ring governs its behavior in electrophilic and nucleophilic reactions.

Electrophilic Reactions: Due to the electron-withdrawing nature of the two nitrogen atoms, the pyridazine ring is highly deactivated towards electrophilic aromatic substitution. researchgate.net The lone pairs on the nitrogen atoms are the most basic sites, and electrophiles (including protons from acidic media) will preferentially coordinate at these positions, forming a pyridazinium cation. researchgate.net This further deactivates the ring to subsequent electrophilic attack on the carbon atoms. Therefore, forcing conditions are typically required for electrophilic substitution, which often results in low yields. quora.comquora.com Theoretical studies using DFT show that the Highest Occupied Molecular Orbitals (HOMOs) of pyridazine are not π orbitals, which helps explain its low reactivity towards electrophiles. researchgate.netresearchgate.net However, the presence of strong electron-donating groups can activate the ring sufficiently to allow for successful electrophilic substitution.

Nucleophilic Reactions: Conversely, the electron-deficient character of the pyridazine scaffold makes it susceptible to nucleophilic attack. This is particularly true for positions ortho and para (C3, C6, and C4/C5 depending on numbering) to the ring nitrogens. The presence of electron-withdrawing groups or a good leaving group on the ring significantly facilitates nucleophilic substitution.

A notable example is the functionalization of 3,5-dimethoxy-4,6-dinitropyridazine-1-oxide, where the methoxy (B1213986) groups are readily displaced by various amine nucleophiles, such as methylamine (B109427) or 2-aminoethanol. quora.com This regioselective substitution allows for the synthesis of a range of new energetic materials. quora.com Similarly, pyridazines with amino groups positioned para to the ring nitrogens have been investigated as potential scaffolds for nucleophilic catalysis. stackexchange.com The reaction of halogenated pyridazines with nitrogen-containing nucleophiles is a common method for introducing new functional groups onto the ring. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Aminoethanol |

| 3,5-Dimethoxy-4,6-dinitropyridazine-1-oxide |

| 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine |

| 4,5-Didehydropyridazine |

| 4,6-Dichloropyridazine-3-carboxylate |

| 4-(2-Nitrophenyl)-pyridazine-3-carboxylate |

| 6-Aryl-substituted pyridazines |

| 6-Oxo-4,5-dihydro-1H-pyridazine-4-carboxylate |

| Benzil |

| Diacetyl |

| Diethyl oxalate |

| Dihydroxypyridopyridazine |

| This compound |

| Hydrogen peroxide |

| Hydrazine hydrate |

| Iron |

| Methylamine |

| Potassium amide |

| Pyridazine-4-carbohydrazide |

| Pyridazine-4-carboxamide |

| Pyridazine-4-carboxylic acid |

| Pyridazinopyrazoloytriazine |

| Pyridazoquinolinone |

| Sodium azide |

| Sodium hydroxide |

| t-Butyl ethyl malonate |

| Tetraazafluoranthen-3-ones |

Biological Activity and Pharmacological Potential of Ethyl Pyridazine 4 Carboxylate Derivatives

Broad-Spectrum Biological Activities of Pyridazine (B1198779) Derivatives

Pyridazine derivatives are known to exhibit a wide range of biological effects, making them a "wonder nucleus" in drug discovery. scholarsresearchlibrary.comsarpublication.com These activities include anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others. scholarsresearchlibrary.comnih.govrjptonline.orgsarpublication.com The ease of synthesis and the ability to introduce various substituents onto the pyridazine ring allow for the fine-tuning of their pharmacological profiles. nih.gov Several marketed drugs, such as the cardiotonic agents pimobendan (B44444) and levosimendan, and the analgesic and anti-inflammatory drug emorfazone, contain the pyridazine core structure. nih.gov

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyridazine derivatives. nih.govsarpublication.commdpi.com Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) with low ulcerogenic potential. sarpublication.com The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.govnih.gov

Research has shown that specific structural modifications can enhance the anti-inflammatory effects of pyridazinone derivatives. For instance, some derivatives have been found to be more potent than the well-known anti-inflammatory drug ibuprofen. tandfonline.comtandfonline.com A series of pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of edema. tandfonline.com For example, 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone and 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone demonstrated potent anti-inflammatory effects. tandfonline.comtandfonline.com

Furthermore, certain pyridazine-pyrazole hybrids have been designed as selective COX-2 inhibitors. rsc.org Compounds 5f and 6f from one such study exhibited superior COX-2 inhibitory action compared to celecoxib, a known COX-2 inhibitor. rsc.org These compounds also effectively reduced the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-induced macrophages. rsc.org Another study identified a pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c , as a dual COX-1/COX-2 inhibitor with significant in vivo anti-inflammatory activity. nih.govrsc.org

| Compound | Target | Activity | Reference |

| 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Inflammation | High anti-inflammatory potential | tandfonline.comtandfonline.com |

| 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Inflammation | High anti-inflammatory potential | tandfonline.comtandfonline.com |

| Pyridazine-pyrazole hybrid 5f | COX-2 | IC₅₀ = 1.50 µM | rsc.org |

| Pyridazine-pyrazole hybrid 6f | COX-2 | IC₅₀ = 1.15 µM | rsc.org |

| Pyrido[2,3-d]pyridazine-2,8-dione 7c | COX-1/COX-2 | 82% inhibition of ear edema | nih.govrsc.org |

Antibacterial Activities

Pyridazine derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govrjptonline.orgsarpublication.com The introduction of different substituents on the pyridazine ring has been a key strategy in developing potent antibacterial agents. mdpi.com

In one study, a series of novel pyridazinone derivatives were synthesized and screened for their antibacterial properties. mdpi.com Compounds 7 and 13 from this series were found to be effective against Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values ranging from 3.74 to 8.92 µM. mdpi.com Specifically, compound 3 , which has a methyl group, showed significant activity against the Gram-positive bacterium S. aureus, while compound 7 , with a fluoro group, was more active against Gram-negative bacteria. mdpi.com

Other research has focused on pyridopyridazine (B8481360) derivatives, with some compounds showing promising antimycobacterial activity. nih.govdoaj.org For instance, 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (compound 10 ) and 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (compound 12 ) were identified as having the highest antimycobacterial activity in their series. nih.gov Additionally, some pyridazinium compounds have shown remarkable activity against Gram-positive bacteria, particularly Sarcina lutea. nih.govresearchgate.net The stereochemistry of these compounds was found to influence their activity, with cis-isomers being more active than their trans-counterparts. nih.gov

| Compound | Bacterial Strain(s) | Activity (MIC) | Reference |

| Pyridazinone derivative 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 7.8 µM | mdpi.com |

| Pyridazinone derivative 13 | A. baumannii, P. aeruginosa | 3.74 µM, 7.48 µM | mdpi.com |

| 1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (10 ) | Mycobacteria | High activity | nih.gov |

| 1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one (12 ) | Mycobacteria | High activity | nih.gov |

Anticancer Activities

The pyridazine scaffold is a key component in several potent anticancer compounds. nih.govsarpublication.comjst.go.jpnih.gov These derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and targeting specific enzymes like cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor (VEGFR). jst.go.jpnih.gov

A study on 3,6-disubstituted pyridazines revealed their potent anti-proliferative action against human breast cancer cell lines T-47D and MDA-MB-231. nih.govtandfonline.com The methyltetrahydropyran-bearing pyridazine 11m was particularly effective, with submicromolar IC₅₀ values against both cell lines. nih.govtandfonline.com Further investigation showed that compounds 11l and 11m induced apoptosis and cell cycle arrest and were found to be potent inhibitors of CDK2. nih.govtandfonline.com

In another research effort, pyridazine derivatives were designed to target the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis. jst.go.jp Compound 5b from this series demonstrated significant cytotoxic activity against the HCT-116 colon cancer cell line and a high percentage of VEGFR kinase inhibition. jst.go.jp Similarly, another derivative, 195 , a pyridazine sulfonamide hybrid, also showed potent cytotoxic activity against HCT-116 and high VEGFR kinase inhibition. researchgate.net

Furthermore, novel hybrids of pyridazine and pyrazoline have been synthesized and evaluated as potential EGFR inhibitors. nih.gov Compounds IXn , IXg , IXb , and IXl exhibited excellent inhibitory effects on EGFR, with IC₅₀ values in the sub-micromolar range, and induced cell cycle arrest in the G2/M phase. nih.gov

| Compound | Cancer Cell Line(s) | Mechanism of Action | Activity (IC₅₀) | Reference |

| Pyridazine 11m | T-47D, MDA-MB-231 | CDK2 Inhibition | 0.43 µM, 0.99 µM | nih.govtandfonline.com |

| Pyridazine 5b | HCT-116 | VEGFR Kinase Inhibition | Lower than imatinib (B729) | jst.go.jp |

| Pyridazine Sulfonamide Hybrid 195 | HCT-116 | VEGFR Kinase Inhibition | High inhibition | researchgate.net |

| Pyridazine-pyrazoline hybrid IXn | UO-31 | EGFR Inhibition | 0.65 µM | nih.gov |

| Pyridazine-pyrazoline hybrid IXg | UO-31 | EGFR Inhibition | 0.75 µM | nih.gov |

Antifungal Activities

Pyridazine derivatives have also been investigated for their antifungal properties against various pathogenic fungi. nih.govrjptonline.orgsarpublication.com Research has shown that certain structural features can lead to potent antifungal activity.

A study focusing on pyridazin-3(2H)-one derivatives identified several compounds with significant antifungal effects against plant pathogenic fungi such as Fusarium solani, Alternaria solani, and Fusarium semitectum. tandfonline.comtandfonline.com In this study, β-aroylpropionic acid 3 , thiosemicarbazone derivative 8 , and N-cyanoacetyl dihydropyridazinone derivative 17 showed remarkable antifungal results. tandfonline.comtandfonline.com Another study reported that some newly synthesized pyridazine derivatives exhibited notable in vitro antifungal activity, particularly against Candida albicans. nih.gov

The antifungal potential of these compounds highlights their versatility and potential for development as broad-spectrum antimicrobial agents. researchgate.net

| Compound | Fungal Strain(s) | Activity | Reference |

| β-aroylpropionic acid 3 | Fusarium solani, Alternaria solani, Fusarium semitectum | High antifungal activity | tandfonline.comtandfonline.com |

| Thiosemicarbazone derivative 8 | Fusarium solani, Alternaria solani, Fusarium semitectum | High antifungal activity | tandfonline.comtandfonline.com |

| N-cyanoacetyl dihydropyridazinone derivative 17 | Fusarium solani, Alternaria solani, Fusarium semitectum | High antifungal activity | tandfonline.comtandfonline.com |

Antiviral Activities, including Anti-HIV-1

The antiviral potential of pyridazine derivatives, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1), has been an active area of research. nih.govnih.govresearchgate.net Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a crucial class of anti-HIV drugs. nih.gov

A series of diarylpyridazine (DAPD) derivatives were synthesized and showed excellent anti-HIV-1 activity at submicromolar concentrations. nih.gov The most promising compound, 8g , inhibited HIV-1 with a very low EC₅₀ value of 0.034 µM, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov

Another study on imidazo[1,5-b]pyridazines also identified potent HIV-1 reverse transcriptase (RT) inhibitors. nih.gov One derivative, 7-[2-(1H-imidazol-1-yl)-5-methylimidazo-[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone (33 ), exhibited exceptional activity against HIV-1 RT with an IC₅₀ of 0.65 nM. nih.gov Some compounds in this series also inhibited HIV-1 replication in cell-based assays at levels comparable to the established drug AZT. nih.gov

The development of new pyridinone-based NNRTIs continues, with a focus on overcoming drug resistance. acs.org Amine-type cyclopentanepyridinone derivatives have been synthesized, with compound 9 showing the highest potency against HIV-1 with an EC₅₀ of 540 nM. acs.org

| Compound | Viral Target | Activity | Reference |

| Diarylpyridazine 8g | HIV-1 | EC₅₀ = 0.034 µM | nih.gov |

| Imidazo[1,5-b]pyridazine 33 | HIV-1 RT | IC₅₀ = 0.65 nM | nih.gov |

| Amine-type cyclopentanepyridinone 9 | HIV-1 | EC₅₀ = 540 nM | acs.org |

Enzyme Inhibition Studies

The biological activities of pyridazine derivatives are often linked to their ability to inhibit specific enzymes. scholarsresearchlibrary.comnih.gov As discussed in the previous sections, these compounds have shown inhibitory activity against a variety of enzymes, including cyclooxygenases (COX-1 and COX-2), cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR) kinase, and HIV-1 reverse transcriptase. nih.govnih.govjst.go.jpnih.govnih.govnih.gov

For instance, several pyridazinone derivatives have been identified as potent and selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs. nih.govnih.govnih.gov In one study, compounds 2d , 2f , 3c , and 3d showed prominent COX-2 inhibitory activity with IC₅₀ values in the nanomolar range and high selectivity over COX-1. nih.gov Another study highlighted compound 6b as a potent COX-2 inhibitor with an IC₅₀ of 0.18 µM and a selectivity index significantly higher than that of indomethacin. nih.gov

In the context of anticancer activity, pyridazine derivatives have been developed as inhibitors of kinases that are crucial for cancer cell proliferation and survival. nih.govtandfonline.comnih.gov Compounds 11l and 11m were identified as potent inhibitors of CDK2, while others have shown significant inhibition of EGFR and VEGFR kinases. jst.go.jpnih.govtandfonline.comnih.gov

The ability of pyridazine derivatives to selectively inhibit key enzymes underscores their potential as targeted therapeutic agents for a variety of diseases.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are crucial in the management of type 2 diabetes as they delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govacs.org Derivatives of ethyl pyridazine-4-carboxylate have emerged as particularly potent inhibitors of this enzyme.

A novel series of pyridazine-triazole hybrid molecules, derived from this compound, demonstrated significant inhibitory activity against rat intestinal α-glucosidase. nih.govresearchgate.net Notably, one compound bearing a 4-bromo substituent on the phenylamino (B1219803) group was found to be exceptionally potent. nih.gov Research into pyridazine N-aryl acetamides also identified compounds with substantial α-glucosidase inhibitory action. nih.gov Further studies on benzofuran-pyridazine derivatives have corroborated the potential of the pyridazine scaffold, with some analogues showing outstanding inhibitory capabilities. tandfonline.com

Key findings from studies on α-glucosidase inhibition by various this compound derivatives are summarized below.

| Compound Name/Class | α-Glucosidase IC₅₀ Value | Potency vs. Acarbose (Standard) | Reference |

| Ethyl 3-(((1-(2-((4-bromophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenylpyridazine-4-carboxylate (10k) | 1.7 µM | ~100-fold more active | nih.govresearchgate.net |

| Pyridazine-triazole hybrid with 3,5-dichloro group (10l) | Second most active | - | nih.gov |

| Pyridazine N-aryl acetamide (B32628) derivative (7a) | 70.1 µM | More potent | nih.gov |

| Benzofuran-pyridazin-3(2H)-one derivative (3e) | 98.68% inhibition | > 2-fold more than Acarbose | tandfonline.com |

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a primary strategy in modern cancer therapy. nih.govtaylorandfrancis.com The pyridazine scaffold is a feature in several compounds designed as VEGFR-2 inhibitors.

While much research has focused on the broader class of pyridine-based inhibitors, the findings are relevant to pyridazine derivatives due to their structural similarities. taylorandfrancis.comnih.gov For instance, pyrazolo[3,4-d]pyrimidine derivatives, which contain a fused pyridazine-like core, have shown potent VEGFR-2 inhibitory activity. nih.gov One such fluorinated derivative demonstrated an inhibitory concentration comparable to the standard drug, sorafenib. nih.gov Similarly, complex heterocyclic systems incorporating the pyridazine structure have yielded highly potent VEGFR-2 inhibitors. nih.gov

The table below highlights potent VEGFR-2 inhibitors containing pyridazine or related diazine scaffolds.

| Compound Class | Most Potent Compound | VEGFR-2 IC₅₀ Value | Reference |

| Pyrazolo[3,4-d]pyrimidine derivatives | Compound 12b | 0.092 µM | nih.gov |

| Pyridine-derived compounds | Compound 10 | 0.12 µM | nih.gov |

| bis( Current time information in Bangalore, IN.nih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | Compound 23j | 3.7 nM | nih.gov |

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that, under hyperglycemic conditions, converts glucose to sorbitol. acs.org The accumulation of sorbitol contributes to long-term diabetic complications. Therefore, inhibitors of this enzyme are of significant therapeutic interest. acs.org Research has identified pyridazinone derivatives as effective aldose reductase inhibitors.

A study focused on 4,6-diaryl pyridazinones led to the development of several derivatives with the ability to inhibit pig lens aldose reductase. nih.gov The most active compound in this series was an N-acetic acid derivative featuring a chlorine atom on a phenyl nucleus, which demonstrated an IC₅₀ value of 1.2 x 10⁻⁵ M. nih.gov The study also highlighted that the lipophilicity and spatial arrangement of the synthesized compounds played a crucial role in their enzymatic activity. nih.gov Fused heterocyclic systems like pyridothiadiazine derivatives have also been evaluated as aldose reductase inhibitors, showing that their activity is influenced by various substituents. nih.gov

Neuropharmacological Activities

The pyridazine nucleus is a common feature in molecules designed to act on the central nervous system, exhibiting a range of activities including anticonvulsant, anxiolytic, and sedative effects. researchgate.netsarpublication.com

Anticonvulsant Properties

Several classes of pyridazine derivatives have been synthesized and evaluated for their ability to protect against seizures in various animal models. researchgate.net These studies have identified compounds with significant anticonvulsant potential.

Triazolopyridazines, a class of fused pyridazine derivatives, have shown high potency against maximal electroshock (MES)-induced seizures in mice, with some compounds having oral ED₅₀ values ranging from 6.2 to 22.0 mg/kg. nih.gov One particularly active derivative, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine, was also effective in chemically induced seizure tests, suggesting its mechanism may involve the modulation of glycinergic and GABAergic neurotransmission. nih.gov Other promising classes include 6-substituted-pyrido[3,2-d]pyridazine derivatives and pyridazinone-thiazole hybrids, which have also demonstrated significant anticonvulsant activity in MES and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govsci-hub.se

The anticonvulsant activities of selected pyridazine derivatives are detailed below.

| Compound Class | Most Potent Compound | Test Model | ED₅₀ Value | Reference |

| Triazolopyridazines | 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | MES (oral) | 6.2-22.0 mg/kg | nih.gov |

| 6-substituted-pyrido[3,2-d]pyridazine | N-m-chlorophenyl- Current time information in Bangalore, IN.nih.govnih.govtriazolo-[4,3-b]-pyrido[3,2-d]pyridazin-6-amine (3) | MES | 13.6 mg/kg | nih.gov |

| Pyridazin-3(2H)-one derivatives | Compounds 3e and 3j | MES | Highest activity | openpharmaceuticalsciencesjournal.com |

| Pyridazinone-thiazole hybrid | Compound SP-5F | MES | 24.38 mg/kg | sci-hub.se |

| Pyridazinone-thiazole hybrid | Compound SP-5F | scPTZ | 88.23 mg/kg | sci-hub.se |

Anxiolytic Effects

Anxiety disorders are a significant challenge in modern psychopharmacology, and pyridazine derivatives have been explored as potential new anxiolytic agents. nih.govnih.gov The mechanism of action for many anxiolytics involves interaction with the GABAA receptor complex. nih.gov

Research into tricyclic pyridazinone systems has identified them as ligands for the benzodiazepine (B76468) site (BZR) on the GABAA receptor, which is the target for classic anxiolytics like diazepam. nih.gov A specific imidazo[1,2-b]pyridazine (B131497) derivative, MTIP, has demonstrated efficacy in preclinical models of anxiety related to alcohol withdrawal. researchgate.net This compound reversed the anxiogenic effects of withdrawal and blocked excessive alcohol self-administration in rats with a history of dependence, pointing to its potential as a therapeutic for anxiety and addiction. researchgate.net

Sedative Effects

The sedative properties of certain drugs are often linked to their anxiolytic and anticonvulsant activities, particularly those that modulate the GABAergic system. nih.gov Benzodiazepines, for example, are full agonists at the BZR and exhibit sedative effects alongside their other properties. nih.gov

The demonstrated activity of pyridazine derivatives as anticonvulsants and anxiolytics, particularly through mechanisms involving GABAergic transmission and interaction with the benzodiazepine receptor, suggests a potential for sedative effects. nih.govnih.gov For example, the anticonvulsant triazolopyridazine derivative 25 was found to have structural similarities to the benzodiazepine pharmacophore, and its activity is believed to stem partly from modifying GABAergic transmission. nih.gov This link to the primary inhibitory neurotransmitter system in the brain provides a strong rationale for the sedative potential of this class of compounds.

Antidepressant Effects

Pyridazine derivatives have been investigated for their potential as antidepressant agents. ijpsr.com Research into related heterocyclic structures, such as thieno[2,3-c]pyridine (B153571) derivatives, provides insights into the pharmacophores that may confer antidepressant activity.

A study on 4-aryltetrahydrothieno[2,3-c]pyridines demonstrated their ability to inhibit the uptake of key neurotransmitters, norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT). nih.gov Several compounds in this series showed significant inhibition of both neurotransmitters, while others were selective for either NE or 5-HT. nih.gov This dual or selective inhibition is a common mechanism for many antidepressant drugs.

In a separate study, a series of 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives were synthesized and evaluated for their antidepressant activity using the forced swim test (FST) and tail suspension test (TST) in mice. nih.gov One compound, 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) , was particularly effective, reducing immobility time by 55.33% compared to the control group. nih.gov Further investigation suggested that its mechanism might involve an effect on 5-hydroxytryptamine (5-HT) concentrations in the brain. nih.gov Molecular docking studies indicated significant interactions between compound 4i and the 5-HT₁ₐ receptor. nih.gov

Table 1: Antidepressant Activity of Selected Pyridine (B92270) Derivatives

| Compound | Test Model | Result | Potential Mechanism | Reference |

|---|---|---|---|---|

| 4-aryltetrahydrothieno[2,3-c]pyridines | Neurotransmitter Uptake Assay | Inhibition of norepinephrine (NE) and serotonin (5-HT) uptake | Inhibition of neurotransmitter reuptake | nih.gov |

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | Forced Swim Test (FST) & Tail Suspension Test (TST) | 55.33% reduction in immobility time | Interaction with 5-HT₁ₐ receptor; affects 5-HT levels | nih.gov |

Antihypertensive Activity

Pyridazine derivatives are a well-established class of compounds exhibiting a wide range of cardiovascular effects, including antihypertensive activity. ijpsr.comresearchgate.net The structural similarity of some pyridazine derivatives to known antihypertensive drugs like hydralazine (B1673433) has spurred research in this area. ijpsr.comresearchgate.net

One study focused on the synthesis of 7-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] researchgate.netnih.govtriazin-2-imine derivatives. ijpsr.com Several of these compounds, specifically vj4, vj5, and vj6 , demonstrated a highly significant reduction in mean arterial blood pressure, although at higher doses compared to standard drugs like propranolol (B1214883) and hydralazine. ijpsr.com

Another research effort synthesized new 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives. researchgate.net When screened for antihypertensive activity using the non-invasive tail-cuff method, compounds 4e and 4i showed noteworthy activity. researchgate.net Similarly, a piperazine (B1678402) derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) , was shown to have dose-dependent hypotensive and antihypertensive effects in both normotensive and hypertensive rats. nih.gov

Table 2: Antihypertensive Activity of Selected Pyridazine Derivatives

| Compound Series/Name | Key Findings | Reference |

|---|---|---|

| 7-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] researchgate.netnih.govtriazin-2-imines (vj4, vj5, vj6) | Significant reduction in mean arterial blood pressure. | ijpsr.com |

| 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-ones (4e, 4i) | Appreciable antihypertensive activity observed. | researchgate.net |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM008) | Dose-dependent reduction in mean arterial pressure. | nih.gov |

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. The nature and position of substituents on the pyridazine ring and its associated moieties significantly influence biological activity.

In the context of acetylcholinesterase (AChE) inhibitors based on a 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine scaffold, SAR studies revealed several key points. nih.gov The introduction of a lipophilic group at the C-5 position of the pyridazine ring was favorable for AChE inhibitory activity. nih.gov Substitutions on the C-6 phenyl group were generally well-tolerated, sometimes leading to more active derivatives. nih.gov Conversely, modifications to the benzylpiperidine moiety were detrimental to the activity. nih.gov

For compounds designed as amyloid inhibitors, the type and position of aryl substituents were found to be important for their inhibitory role. nih.gov A fluorinated compound, for instance, proved to be a more effective kinetic inhibitor than the original lead compound. nih.gov In a different series of 4-aryltetrahydrothieno[2,3-c]pyridines with antidepressant activity, optimal potency was linked to the introduction of lipophilic substituents at the 4-position of the phenyl ring and less lipophilic groups at the 2-position of the thiophene (B33073) ring. nih.gov

Studies on pyridine derivatives with antiproliferative activity have shown that the presence of -OMe, -OH, -C=O, and NH₂ groups tends to enhance activity, whereas halogen atoms or bulky groups often lead to lower activity. nih.govmdpi.com The carboxylic ethyl ester group (COOEt) showed variable effects depending on the specific cell line being tested. nih.govmdpi.com

Influence of Scaffold Modifications on Therapeutic Potential

Modifying the core scaffold of this compound derivatives is another strategy to enhance their therapeutic potential. Scaffold hopping, which involves replacing a core molecular structure with a chemically different but functionally similar one, can lead to compounds with improved properties.

For example, in the development of AChE inhibitors, the indenopyridazine derivative 4g was found to be the most potent inhibitor in its series, demonstrating a 12-fold increase in potency compared to the parent compound. nih.gov This highlights how fusing a ring system to the pyridazine scaffold can significantly impact activity.

The development of new molecules based on pyridazine and pyridazinone scaffolds has yielded derivatives with diverse biological activities, including anti-inflammatory and antiplatelet effects. researchgate.net The inherent properties of the pyridazine ring make it a valuable core structure for developing novel therapeutic agents. researchgate.net The synthesis of new cyclopentanepyridinone derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) further illustrates the utility of scaffold modification. acs.org By altering the side chain at the C-4 position of the pyridinone nucleus, researchers aimed to improve interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of the reverse transcriptase enzyme. acs.org

Mechanism of Action Studies

Interaction with Biological Targets (e.g., enzymes, receptors, ion channels)

The pharmacological effects of this compound derivatives are a result of their interaction with specific biological targets. The pyridazine ring itself possesses unique physicochemical properties that facilitate these interactions. It has a high dipole moment and a robust, dual hydrogen-bonding capacity, which can be crucial for binding to target proteins. nih.gov The adjacent nitrogen atoms can engage in dual H-bonding interactions, a unique feature among azines. nih.gov

The mechanism of action for antihypertensive pyridazine derivatives can vary. Some act as direct relaxants on vascular smooth muscle. nih.gov The hypotensive effect of the piperazine derivative LQFM008, for example, is suggested to involve nitric oxide, 5-HT₁ₐ receptors, and muscarinic receptors. nih.gov Other dihydropyridine (B1217469) derivatives are known to act as calcium channel blockers. nih.gov

In the context of amyloid inhibition, pyridazine-based compounds are thought to mediate their effect by stabilizing the partially unfolded monomeric state of proteins like lysozyme, thus preventing their aggregation into amyloid fibrils. nih.gov For antidepressant activity, as seen with related pyridine derivatives, the mechanism often involves the inhibition of neurotransmitter reuptake or direct interaction with receptors like the 5-HT₁ₐ receptor. nih.govnih.gov The this compound scaffold itself can interact with various enzymes and receptors to produce a range of biological effects, including antimicrobial and anticancer activities.

Binding Modes and Key Interactions

The pharmacological effects of this compound derivatives are fundamentally linked to their interactions with biological macromolecules. The pyridazine ring itself possesses unique physicochemical properties that govern its binding capabilities. It is characterized by a high dipole moment and the capacity for robust, dual hydrogen-bonding, which can be critical in drug-target interactions. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. blumberginstitute.orgresearchgate.net These properties allow the pyridazine scaffold to engage in various non-covalent interactions, including hydrogen bonds and π-π stacking with aromatic residues or amide groups within a protein's binding site. blumberginstitute.org

Molecular docking studies have provided significant insights into the specific binding modes of pyridazine derivatives with their protein targets. For instance, in a series of pyridazine-containing compounds designed to target Vascular Endothelial Growth Factor Receptor (VEGFR), docking studies were employed to elucidate the anti-angiogenic mechanism. jst.go.jp Similarly, for 3,6-disubstituted pyridazine derivatives designed as c-Jun N-terminal kinase 1 (JNK1) inhibitors, molecular docking and dynamics simulations were used to predict and confirm the binding orientation within the kinase domain. acs.org

In a study of pyridine-4-carbohydrazide Schiff base derivatives, which share structural similarities, molecular docking simulations were used to predict their interaction with DNA. The analysis revealed that the aromatic planar structures were crucial for binding activity, with the derivatives fitting into the minor groove of the DNA helix. The binding was stabilized by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions with the DNA base pairs. cmjpublishers.com For example, specific interactions were observed between the compounds and the nucleotide bases, highlighting the importance of the substitution pattern on the core structure for binding affinity. cmjpublishers.com These computational models underscore the versatility of the pyridazine and related pyridine scaffolds in forming stable complexes with diverse biological targets, a key factor in their pharmacological potential.

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of this compound derivatives has been explored through extensive in vitro and in vivo pharmacological evaluations, with a significant focus on their anticancer activities.

In Vitro Studies

A multitude of studies have demonstrated the cytotoxic effects of pyridazine derivatives against various human cancer cell lines. In one study, newly synthesized pyridazine-containing compounds were evaluated for their activity against colon (HCT-116) and breast (MCF-7) cancer cell lines. jst.go.jp Several compounds exhibited significant cytotoxic activity, with some showing IC₅₀ values comparable to or lower than the reference drug, imatinib. jst.go.jp For example, compound 5b in the study revealed an IC₅₀ value lower than imatinib against the HCT-116 cell line. jst.go.jp

Another series of novel 3,6-disubstituted pyridazine derivatives were screened against the NCI-60 panel of human tumor cell lines. acs.org One compound, designated 9e , showed potent growth inhibition across multiple cell lines, including leukemia (HL-60(TB)), breast cancer (MDA-MB-231/ATCC, HS 578T, T-47D), central nervous system cancer (SNB-75), melanoma (LOX IMVI), and ovarian cancer (IGROV1). acs.org The broad-spectrum activity highlights the potential of the pyridazine scaffold in developing widely applicable anticancer agents. The table below summarizes the cytotoxic activity of selected pyridazine derivatives.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 5b | HCT-116 | < 30.3 | jst.go.jp |

| 6a | HCT-116 | 33.7 | jst.go.jp |

| 9e | HL-60(TB) | Not specified (53.12% inhibition) | acs.org |

| 9e | T-47D | Not specified (79.98% inhibition) | acs.org |

| 9e | SNB-75 | Not specified (91.82% inhibition) | acs.org |

In Vivo Studies

The promising in vitro results have led to in vivo evaluations in animal models. The antitumor activity of certain pyridazine derivatives was assessed in mice bearing Ehrlich's carcinoma solid tumors. jst.go.jp The administration of compound 2e , a dichlorinated derivative, resulted in significant antitumor activity compared to the control group. jst.go.jp Similarly, compounds 4b and 5b from the same study, which feature bulkier substituents, also demonstrated comparable antitumor effects to imatinib. jst.go.jp

In a separate study, the in vivo anticancer activity of the potent compound 9e was investigated using the Ehrlich ascites carcinoma (EAC) solid tumor model in mice. acs.org Treatment with this compound led to a noticeable reduction in the mean tumor volume and induced necrosis within the tumor tissue, without showing any signs of toxicity in the treated animals. acs.org Beyond cancer, other pyridazine derivatives have been evaluated for different pharmacological effects. For instance, certain 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one derivatives were evaluated for anticonvulsant activity, with some compounds showing complete protection against seizures in the maximal electroshock (MES) model. jocpr.com

Cytotoxicity against Normal Cell Lines

A critical aspect of developing anticancer agents is ensuring their selectivity, meaning they should be potent against cancer cells while exhibiting minimal toxicity to normal, healthy cells. The evaluation of cytotoxicity against normal cell lines is a crucial step in this assessment.

Several studies on heterocyclic compounds structurally related to this compound have incorporated this evaluation. For instance, a series of newly synthesized indole-based carbohydrazide (B1668358) derivatives were tested for their antiproliferative activity against three cancer cell lines and their selectivity was evaluated against the non-tumorigenic human lung fibroblast cell line, WI38. mdpi.com The most potent anticancer compound from this series, 4e , demonstrated significant selectivity towards cancer cells over the normal cell line. mdpi.com